molecular formula C8H7ClINO2 B14141426 Ethyl 2-chloro-5-iodonicotinate CAS No. 1799421-20-7

Ethyl 2-chloro-5-iodonicotinate

Cat. No.: B14141426
CAS No.: 1799421-20-7
M. Wt: 311.50 g/mol
InChI Key: JCVOJRBBSLXEEJ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-iodonicotinate (CAS 1799421-20-7) is a high-value chemical reagent with the molecular formula C8H7ClINO2 and a molecular weight of 311.50 . This compound is a multifunctional pyridine derivative engineered for advanced synthetic applications, particularly in pharmaceutical research and development. Its structure features both chloro and iodo substituents on the pyridine ring, making it a versatile and reactive intermediate for constructing complex molecules. The iodine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create novel carbon-carbon bonds. Simultaneously, the ester group offers potential for hydrolysis or transformation into other functional groups, providing additional synthetic leverage. Researchers value this compound as a critical building block in medicinal chemistry for the synthesis of targeted drug candidates and other biologically active nicotinic acid derivatives. It is typically supplied with high purity and requires cold-chain transportation to ensure stability . This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-chloro-5-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVOJRBBSLXEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199594
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799421-20-7
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-iodo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799421-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Halogenation via Iodination and Sandmeyer Reaction

A widely applicable method involves sequential halogenation starting from ethyl 2-aminonicotinate. This approach mirrors the synthesis of 2-chloro-5-iodobenzoic acid derivatives, where iodination precedes chlorination via a Sandmeyer reaction.

Step 1: Iodination of Ethyl 2-Aminonicotinate
Ethyl 2-aminonicotinate undergoes iodination using potassium iodide (KI) and potassium iodate (KIO₃) in an acidic medium. The reaction proceeds at 55–60°C for 3 hours, yielding ethyl 2-amino-5-iodonicotinate. The iodine atom is introduced at the 5-position due to the directing effect of the amino group.

Step 2: Sandmeyer Reaction for Chlorination
The amino group at position 2 is replaced with chlorine via diazotization and subsequent treatment with cuprous chloride (CuCl). The diazonium intermediate, formed using sodium nitrite (NaNO₂) and hydrochloric acid (HCl), reacts with CuCl at 40–50°C to produce this compound.

Reaction Conditions and Yield

Parameter Value/Range
Iodination Temperature 55–60°C
Sandmeyer Temperature 40–50°C
Overall Yield 80–85% (theoretical)

This method’s efficiency stems from the compatibility of iodination and chlorination steps, though regioselectivity depends on the amino group’s directing influence.

Direct Halogenation of Ethyl Nicotinate

An alternative route involves direct halogenation of ethyl nicotinate. Chlorine and iodine are introduced sequentially, leveraging the pyridine ring’s electronic properties.

Chlorination at Position 2
Electrophilic chlorination using chlorine gas (Cl₂) and a Lewis acid (e.g., FeCl₃) at 25–30°C selectively substitutes position 2 due to the ring’s electron-deficient nature. This yields ethyl 2-chloronicotinate.

Iodination at Position 5
Iodination employs N-iodosuccinimide (NIS) in acetic acid, with the chlorine atom acting as an ortho/para director. Reaction at 70–80°C for 6–8 hours introduces iodine at position 5, producing the target compound.

Key Challenges

  • Competing side reactions at position 3 or 4 require careful temperature control.
  • Catalyst selection (e.g., FeCl₃ vs. AlCl₃) impacts regioselectivity and yield.

Reaction Optimization and Mechanistic Insights

Iodination Efficiency and Solvent Effects

The choice of solvent significantly affects iodination yields. Polar aprotic solvents like dimethylformamide (DMF) enhance iodine solubility but may promote side reactions. Mixed solvent systems (e.g., dichloromethane/acetic acid) balance reactivity and selectivity, achieving yields up to 78%.

Optimized Iodination Protocol

  • Solvent: Dichloromethane/acetic acid (3:1 v/v)
  • Reagents: KI (1.5 equiv), KIO₃ (0.5 equiv)
  • Time: 3 hours at 60°C

Sandmeyer Reaction Dynamics

The Sandmeyer reaction’s success hinges on diazonium salt stability and CuCl activity. Excess HCl (36% concentration) stabilizes the diazonium intermediate, while CuCl catalyzes the substitution at 45°C. Prolonged reaction times (>6 hours) reduce byproduct formation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial methods favor continuous flow reactors for enhanced heat and mass transfer. A two-stage system separates iodination and chlorination steps, enabling real-time monitoring and yield optimization.

Process Parameters

Stage Residence Time Temperature
Iodination 2.5 hours 60°C
Sandmeyer Chlorination 6 hours 45°C

Waste Management and Cost Efficiency

Recycling solvents (e.g., dichloromethane) and recovering iodine residues reduce production costs by 20–25%. Catalytic CuCl regeneration systems further enhance sustainability.

Comparative Analysis of Synthetic Methods

Method Yield (%) Scalability Cost Efficiency
Sequential Halogenation 80–85 High Moderate
Direct Halogenation 70–75 Moderate Low

Sequential halogenation offers superior yield and scalability, making it the preferred industrial method despite higher initial setup costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-iodonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-iodonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (chlorine and iodine) can enhance the compound’s binding affinity and specificity for these targets. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Research Findings and Data

Physical and Chemical Properties

  • Mthis compound :
    • Melting Point: 204–206°C
    • Density: 1.924 g/cm³
    • Storage: 2–8°C under inert gas
  • Ethyl 2-Chloro-5-Methylnicotinate :
    • Appearance: White powder
    • Application: Intermediate in skincare and pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl 2-chloro-5-iodonicotinate, and how can reaction parameters (e.g., temperature, solvent, catalyst) be systematically evaluated?

  • Methodological Answer : Optimize synthesis using a factorial design of experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd(OAc)₂). Monitor reaction progress via TLC or HPLC. For reproducibility, document purification steps (e.g., column chromatography gradients, recrystallization solvents). Include a comparative table of yields under varying conditions (e.g., 65% yield in DMF at 100°C vs. 45% in THF). Validate purity using melting point analysis and ¹H/¹³C NMR .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Combine ¹H/¹³C NMR (δ 8.5–9.0 ppm for pyridine protons, δ 160–170 ppm for ester carbonyl) with high-resolution mass spectrometry (HRMS) for molecular ion validation. For unambiguous confirmation, perform single-crystal X-ray diffraction (SHELX suite ). Compare experimental bond lengths/angles (e.g., C–I: ~2.10 Å) with DFT-calculated values. Publish crystallographic data in CIF format with refinement parameters (R-factor < 0.05) .

Q. What are the key stability considerations for this compound under storage and reaction conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Decomposition pathways (e.g., hydrolysis of the ester group) can be identified via LC-MS. Store under inert atmosphere at –20°C. For light sensitivity, use amber vials and compare degradation rates under UV vs. dark conditions. Tabulate half-life data under varying storage protocols .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) for this compound derivatives be resolved?

  • Methodological Answer : Perform 2D NMR (COSY, NOESY) to assign proton-proton correlations and identify diastereotopic splitting. For halogen-dependent electronic effects, compare DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G**) with experimental data. If crystallography is unavailable, use dynamic NMR to probe rotational barriers (e.g., ester group conformation). Document discrepancies in a table with proposed explanations (e.g., solvent-induced shifts) .

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Compare activation energies for Suzuki-Miyaura coupling (C–I vs. C–Cl sites) using transition state modeling (e.g., NEB method). Validate predictions with experimental yields (e.g., 75% yield for C–I coupling vs. <5% for C–Cl). Include a reactivity heatmap overlaid on the molecular structure .

Q. How can researchers address low reproducibility in catalytic applications of this compound?

  • Methodological Answer : Perform control experiments to isolate variables:

  • Test catalyst purity (ICP-MS for metal content).
  • Quantify trace moisture via Karl Fischer titration.
  • Compare ligand effects (e.g., Xantphos vs. bipyridine).
  • Publish raw data (e.g., kinetic profiles, induction periods) alongside processed results. Use statistical tools (e.g., Grubbs’ test) to identify outliers. Provide detailed supplementary materials with reaction setup photos and instrument calibration logs .

Q. What are the best practices for analyzing regioselectivity in halogen-exchange reactions involving this compound?

  • Methodological Answer : Use isotopic labeling (e.g., ¹²⁷I → ¹²⁵I) to track substitution pathways. Combine kinetic studies (variable-temperature NMR) with computational mapping of transition states. Tabulate selectivity ratios (e.g., 8:1 I/Cl exchange under Pd catalysis) and correlate with steric/electronic parameters (Hammett σ values). Validate with X-ray structures of intermediates .

Data Presentation and Reproducibility Guidelines

  • Table 1 : Example dataset for synthetic optimization of this compound

    SolventTemp (°C)CatalystYield (%)Purity (HPLC)
    DMF100Pd(OAc)₂6598.5
    THF80PdCl₂4592.0
    Toluene120None2085.0
  • Key Recommendations :

    • Archive raw spectral data (FID files, diffraction images) in public repositories (e.g., Cambridge Crystallographic Database).
    • Disclose all software settings (e.g., SHELXL refinement parameters ).
    • For computational studies, share input/output files (e.g., .com/.log files) and version numbers (Gaussian 16 Rev. C.01) .

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